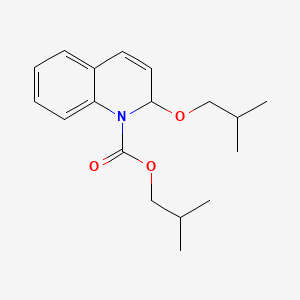

Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate

Beschreibung

Historical Context and Development

The historical foundation of this compound traces back to the pioneering work on quinoline chemistry that began in the early 19th century. Quinoline itself was first discovered and isolated by Friedlieb Ferdinand Runge from coal tar in 1834, marking the beginning of systematic quinoline research. Runge initially named quinoline "leukol," meaning "white oil" in Greek, though the compound was later recognized as a fundamental heterocyclic aromatic structure. The development of quinoline chemistry gained further momentum in 1842 when French chemist Charles Gerhardt obtained quinoline compounds through dry distillation of natural alkaloids including quinine, strychnine, and cinchonine with potassium hydroxide.

The systematic exploration of quinoline derivatives expanded significantly throughout the 19th and 20th centuries, leading to the development of sophisticated synthetic methodologies. The Skraup synthesis, described in the late 1800s, provided the first laboratory-scale method for quinoline preparation and established the foundation for synthesizing diverse substituted quinolines with medicinal efficacy. This synthetic approach involved heating aniline with acrolein in the presence of concentrated sulfuric acid and glycerol, demonstrating the thermal cyclization pathway that would become fundamental to quinoline chemistry.

The evolution toward more complex quinoline derivatives like this compound represents the culmination of decades of advancement in heterocyclic chemistry. The specific development of dihydroquinoline carboxylates emerged from the need for protected quinoline intermediates in pharmaceutical synthesis. These compounds serve as crucial building blocks that allow for selective functionalization while maintaining the quinoline core structure intact throughout synthetic sequences.

Significance in Quinoline Chemistry

This compound occupies a distinctive position within quinoline chemistry due to its unique structural features and synthetic versatility. The compound represents an advancement in quinoline functionalization, incorporating both protective and reactive elements that enhance its utility in complex synthetic transformations. The presence of the dihydroquinoline core distinguishes this compound from fully aromatic quinoline derivatives, providing reduced electrophilicity while maintaining the essential nitrogen heterocycle framework.

The significance of this compound extends beyond its structural uniqueness to its practical applications in pharmaceutical development. Research has demonstrated its effectiveness as an intermediate in synthesizing medications targeting neurological disorders, highlighting its importance in drug discovery programs. The compound's ability to serve as a coupling reagent in peptide synthesis further underscores its versatility, as it facilitates the formation of amide bonds under mild conditions while providing excellent yields.

The chemical properties of this compound make it particularly valuable for applications requiring selective reactivity. The compound functions effectively as a polymer additive, acting as a plasticizer that improves flexibility and durability in coatings and sealants. This application demonstrates the compound's ability to modify material properties while maintaining chemical stability under processing conditions.

Furthermore, the compound has found applications in agricultural chemistry, where it enhances the efficacy of pesticides and herbicides, contributing to improved crop yield and pest management strategies. This agricultural utility stems from the compound's ability to act as a synergist, improving the biological activity of active ingredients through enhanced penetration or metabolic stability.

Nomenclature and Chemical Classification

The nomenclature of this compound reflects the compound's complex structural organization and follows systematic chemical naming conventions established by the International Union of Pure and Applied Chemistry. The complete chemical name describes each functional component: the isobutyl ester group, the isobutoxy substituent at the 2-position, and the quinoline core with its specific oxidation state indicated by the 1(2H) designation.

Alternative nomenclature systems provide additional naming conventions that emphasize different structural aspects of the molecule. The compound is systematically named as 2-methylpropyl 2-(2-methylpropoxy)-1(2H)-quinolinecarboxylate, which explicitly identifies the isobutyl groups as 2-methylpropyl substituents. This alternative naming system provides clarity regarding the branched alkyl chain structure and follows the preference for describing isobutyl groups through their systematic methylpropyl designation.

The compound's classification within chemical databases demonstrates its recognition across multiple indexing systems. The European Community number 253-925-9 provides identification within European chemical regulations, while the DSSTox Substance ID DTXSID401182619 enables tracking within toxicological databases. The MDL number MFCD00006702 serves as a unique identifier in the Molecular Design Limited database system, facilitating cross-referencing across chemical literature and commercial sources.

Chemical classification systems categorize this compound as a heterocyclic aromatic compound belonging to the quinoline family. The compound's functional group classification includes ester, ether, and nitrogen heterocycle functionalities, reflecting its multifunctional nature. This classification is particularly relevant for understanding the compound's reactivity patterns and predicting its behavior in various chemical transformations.

The systematic nomenclature also encompasses various synonyms that have developed through commercial and research usage. These include designations such as 1-Isobutoxycarbonyl-2-isobutoxy-1,2-dihydroquinoline and 2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline, which emphasize the protective group aspects of the molecule's structure. The abbreviated form, commonly referenced in research literature though avoided in formal nomenclature, demonstrates the compound's widespread recognition within the scientific community.

Eigenschaften

IUPAC Name |

2-methylpropyl 2-(2-methylpropoxy)-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-13(2)11-21-17-10-9-15-7-5-6-8-16(15)19(17)18(20)22-12-14(3)4/h5-10,13-14,17H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBHYOYZZIFCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1C=CC2=CC=CC=C2N1C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401182619 | |

| Record name | 2-Methylpropyl 2-(2-methylpropoxy)-1(2H)-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38428-14-7 | |

| Record name | 2-Methylpropyl 2-(2-methylpropoxy)-1(2H)-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38428-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IIDQ | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038428147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38428-14-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpropyl 2-(2-methylpropoxy)-1(2H)-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 2-isobutoxy-2H-quinoline-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate (IBIQC) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 301.39 g/mol. Its structure features a quinoline core, which is known for various biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

IBIQC has been studied for its antimicrobial properties. Research indicates that compounds with quinoline structures often exhibit significant antibacterial and antifungal activities. A study demonstrated that IBIQC showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Antioxidant Properties

The antioxidant capacity of IBIQC has also been evaluated. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. In vitro assays revealed that IBIQC effectively scavenged free radicals, thus exhibiting strong antioxidant properties .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that IBIQC may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions such as arthritis and other inflammatory disorders .

The precise mechanisms through which IBIQC exerts its biological effects are still under investigation. However, the following pathways have been proposed based on current research:

- Inhibition of Enzymatic Activity : IBIQC may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Free Radical Scavenging : The compound's ability to neutralize free radicals contributes to its antioxidant effects.

- Membrane Stabilization : Some studies suggest that IBIQC may stabilize cell membranes, preventing damage from oxidative stress.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of IBIQC against various pathogens. The results indicated that IBIQC had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating significant antibacterial activity compared to standard antibiotics .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

Evaluation of Antioxidant Activity

Another study assessed the antioxidant capacity of IBIQC using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 25 µg/mL, indicating strong radical scavenging activity compared to ascorbic acid (IC50 = 20 µg/mL) .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate has demonstrated significant antimicrobial activity. Studies indicate that compounds of the quinoline family exhibit potent effects against various bacterial strains. The mechanism of action is believed to involve interference with bacterial DNA synthesis, making it a candidate for developing new antibiotics .

CYP Enzyme Inhibition

Research shows that this compound acts as an inhibitor of several cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. This inhibition is crucial for drug metabolism and can influence the pharmacokinetics of co-administered medications, thereby impacting therapeutic outcomes .

Materials Science

Polymer Synthesis

this compound is utilized in the synthesis of advanced polymeric materials. Its unique structural features allow it to serve as a building block in creating functionalized polymers with tailored properties for applications in coatings and adhesives. For instance, the incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength .

Nanomaterials Development

The compound has been explored in the context of nanotechnology, particularly for the development of nanostructured materials. Its ability to self-assemble into defined structures at the nanoscale opens avenues for applications in drug delivery systems and nanocarriers .

Biochemical Research

Foldamer Studies

In biochemical research, this compound has been employed in studies involving foldamers—synthetic polymers that can mimic the folding patterns of natural proteins. These studies have implications for understanding protein folding and designing new biomolecules with specific functions .

Fluorescent Probes

The compound's structural characteristics make it suitable as a fluorescent probe in biological assays. Its ability to emit fluorescence upon excitation allows researchers to track cellular processes and visualize molecular interactions in real-time .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, CYP enzyme inhibitors | Effective against various bacteria; affects drug metabolism |

| Materials Science | Polymer synthesis, nanomaterials | Enhances thermal stability; useful in drug delivery systems |

| Biochemical Research | Foldamer studies, fluorescent probes | Mimics protein folding; enables real-time tracking in assays |

Vergleich Mit ähnlichen Verbindungen

Quinoline derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally analogous compounds:

Structural and Functional Differences

Key Observations:

Substituent Position and Activity: Bromine substitution at C6 (as in 1123169-45-8) correlates with anti-cancer properties, while isobutoxy groups (as in 38428-14-7) may influence lipophilicity and metabolic stability .

Ester Group Impact :

- Isobutyl esters (38428-14-7) vs. tert-butyl esters (1123169-45-8): The tert-butyl group enhances steric hindrance, possibly improving compound stability in vivo .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate typically involves:

- Formation of the quinoline-1-carboxylate scaffold

- Introduction of the isobutoxy substituent at the 2-position

- Esterification with isobutyl alcohol to form the isobutyl ester

The synthetic route often starts from quinoline derivatives or 1,2-dihydroquinoline intermediates, followed by nucleophilic substitution or coupling reactions to introduce the isobutoxy group.

Specific Reagents and Conditions

A representative preparation involves the use of:

- Isobutyl alcohol as both solvent and reactant for esterification

- Triphenylphosphine and di-isopropyl azodicarboxylate (DIAD) for Mitsunobu-type reactions enabling substitution of hydroxy groups by isobutoxy

- Dry tetrahydrofuran (THF) as solvent

- Reaction times typically overnight at ambient temperature or slightly elevated temperatures

Stepwise Preparation Example

Alternative Approaches

Some literature mentions the use of acid chlorides and amine coupling under inert atmosphere (nitrogen) using bases like DIPEA to facilitate coupling reactions for related quinoline derivatives, which might be adapted for this compound’s synthesis.

Reaction Monitoring and Characterization

- Reaction progress is monitored by thin-layer chromatography (TLC) and NMR spectroscopy.

- Purity and identity confirmed by 1H NMR, mass spectrometry (ESI+), and melting point analysis.

- Typical melting points and boiling points align with literature values (boiling point ~140-142 °C at reduced pressure).

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Quinoline-1-carboxylic acid derivatives or 1,2-dihydroquinoline intermediates |

| Key Reagents | Isobutyl alcohol, triphenylphosphine, DIAD, DIPEA, acid chlorides (optional) |

| Solvents | Dry THF, chloroform, methanol (for purification) |

| Temperature | Room temp to 50 °C depending on step |

| Reaction Time | Overnight (12-24 hours) typical |

| Purification | Preparative GPC, silica gel chromatography |

| Yield Range | 80-90% depending on scale and purity requirements |

| Characterization | 1H NMR, MS (ESI+), melting point, TLC |

Research Findings and Notes

- The Mitsunobu reaction is a key step enabling the substitution of hydroxy groups with isobutoxy groups efficiently under mild conditions, minimizing side reactions.

- The use of dry solvents and inert atmosphere is critical to prevent hydrolysis or oxidation of sensitive intermediates.

- Purification by preparative gel permeation chromatography ensures high purity suitable for further applications.

- The compound’s stability is maintained by storage at 2-8 °C and avoiding moisture exposure.

- The synthetic methodology is adaptable for scale-up with consistent yields and purity.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate in laboratory settings?

- Methodological Answer : Researchers must adhere to strict personal protective equipment (PPE) guidelines, including chemical-resistant gloves (e.g., nitrile), full-face shields, and safety goggles compliant with standards like EN 166 (EU) or NIOSH (US) . For respiratory protection, use P95 (US) or P1 (EU) respirators under low-exposure conditions and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure scenarios. Contaminated gloves should be removed using techniques that avoid skin contact, followed by thorough handwashing . Engineering controls, such as fume hoods, are essential to minimize inhalation risks.

Q. How can researchers determine the acute toxicity profile of this compound?

- Methodological Answer : Acute toxicity assessment should follow OECD Test Guidelines (e.g., TG 423 for oral toxicity). Based on GHS classifications, the compound is harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319) . In vivo assays using rodent models can quantify median lethal dose (LD50) values, while in vitro assays like the EpiDerm™ skin model assess irritation potential. Cross-validate findings with existing SDS data to ensure consistency .

Q. What purification methods are recommended for this compound given its physical properties?

- Methodological Answer : With a boiling point of 377.9°C (760 mmHg) , fractional distillation under reduced pressure is suitable. For heat-sensitive samples, column chromatography using silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate) can separate impurities. Monitor purity via HPLC or GC-MS, referencing retention times against certified standards.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

- Methodological Answer : Design accelerated stability studies by exposing the compound to buffered solutions across a pH range (e.g., 1–13) at controlled temperatures (e.g., 40°C). Monitor degradation products via LC-MS or NMR every 24 hours. Compare results with SDS stability claims (e.g., "chemically stable under recommended storage conditions" ). If discrepancies arise, investigate catalytic impurities or photolytic effects using UV-Vis spectroscopy .

Q. What experimental strategies are needed to assess environmental impact given limited ecotoxicological data?

- Methodological Answer : Conduct OECD 301 biodegradation tests to evaluate mineralization rates in aqueous systems. For bioaccumulation potential, use the OECD 305 guideline with aquatic organisms (e.g., Daphnia magna). Soil mobility can be assessed via column leaching experiments, measuring adsorption coefficients (Kd) . If no data are available (as noted in SDS ), employ quantitative structure-activity relationship (QSAR) models to predict ecotoxicity endpoints.

Q. How should structural analysis be performed to confirm the stereochemistry of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve stereochemistry, referencing lattice parameters (e.g., triclinic system with α, β, γ angles ). Compare experimental data with computational models (DFT or molecular dynamics simulations) to validate bond lengths and dihedral angles. Chiral HPLC with a polysaccharide-based column can further verify enantiomeric purity .

Data Contradiction Analysis

Q. How to address inconsistencies in acute inhalation toxicity (H332) classifications across data sources?

- Methodological Answer : Re-evaluate inhalation toxicity using OECD TG 436 (Acute Inhalation Toxicity). Conduct whole-body exposure assays in rodents at concentrations ≥100 mg/m³ for 4 hours. Compare mortality rates and histopathological findings with existing H332 claims . If contradictions persist, review test conditions (e.g., aerosol vs. vapor phase) and cross-reference with analogous compounds (e.g., ethyl 2-ethoxyquinoline derivatives ).

Methodological Tables

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.